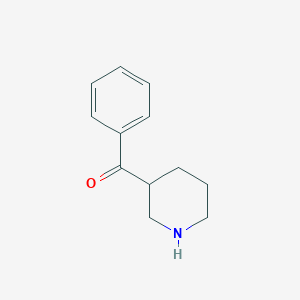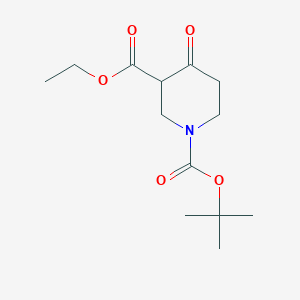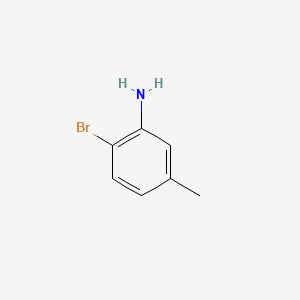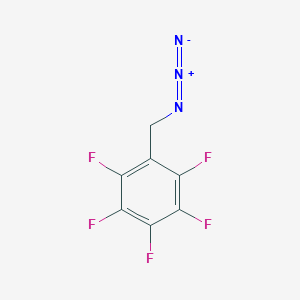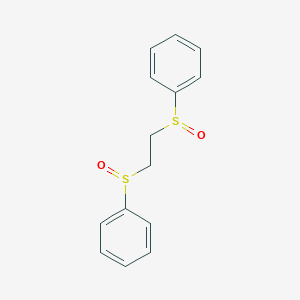
5-(Bromomethyl)-1,3-benzodioxole
Descripción general
Descripción
5-(Bromomethyl)-1,3-benzodioxole is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Potential
5-(Bromomethyl)-1,3-benzodioxole derivatives have been explored for their potential in anticancer and antibacterial applications. Research highlights the eco-sustainable synthesis of these derivatives, showing significant activity against cancer and bacterial cells, and also exhibiting DNA binding capacity (Gupta et al., 2016).
Heavy-Halogen Migrations in Structural Elaboration
Studies have shown that this compound derivatives can undergo bromine migration through specific reactions, offering insights into their structural modifications and potential applications in chemical synthesis (Gorecka et al., 2004).
Hydrogen Bonding and Steric Gearing
Research on compounds like hexakis(bromomethyl)benzene, related to this compound, shows intriguing hydrogen bonding and steric gearing properties. These findings can have implications in designing molecules with specific structural features (Gavette et al., 2008).
Novel Troponoid Compounds Synthesis
The synthesis of novel bromo-, arylazo-, and heterocyclic fused troponoid compounds containing 1,3-benzodioxole system has been reported, indicating potential applications in pharmaceuticals and organic chemistry (Li et al., 2012).
Antibacterial Activity of Derivatives
1,3-Benzodioxol-5-carbohydrazide derivatives, synthesized from this compound, have shown significant antibacterial activity, suggesting potential use in developing new antibacterial agents (Siddiqa et al., 2014).
Potential Antitumor Agents
Benzodioxole-based thiosemicarbazone derivatives have been synthesized and evaluated as potential antitumor agents. Their effects on DNA synthesis, apoptosis, and mitochondrial membrane potential point towards their possible application in cancer therapy (Altıntop et al., 2016).
Antifungal Activities
Derivatives of this compound have been synthesized and tested for their inhibitory effects on plant pathogenic fungi, showing considerable antifungal activities, which may have applications in agriculture (Runru, 2013).
Photoinitiator for Free Radical Polymerization
A 1,3-benzodioxole derivative was synthesized and characterized for its role as a photoinitiator in free radical polymerization, showing potential in materials science and polymer chemistry (Kumbaraci et al., 2012).
Green Corrosion Inhibitors
Piperine derivatives of this compound have been studied as green corrosion inhibitors on iron surfaces, demonstrating their potential in materials science and engineering (Belghiti et al., 2018).
Mecanismo De Acción
Target of Action
It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
It’s known that bromomethyl groups are often used in organic synthesis for their ability to participate in various reactions, such as nucleophilic substitutions .
Biochemical Pathways
It’s known to be used in the synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .
Pharmacokinetics
Given its use in organic synthesis, it’s likely that these properties would vary significantly depending on the specific context and the compounds with which it is interacting .
Result of Action
One study suggested that a compound with a similar structure could induce apoptosis and cause cell cycle arrest in certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)benzo[d][1,3]dioxole can be influenced by various environmental factors. For instance, it is stable under normal temperatures but can decompose under high temperatures . It is soluble in organic solvents like ethanol and dichloromethane .
Propiedades
IUPAC Name |
5-(bromomethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYHRXLMTSXVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180699 | |
| Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2606-51-1 | |
| Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


